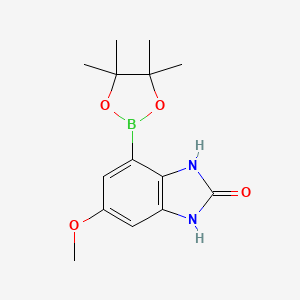

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-1,3-benzodiazol-2-one

CAS No.:

Cat. No.: VC13682670

Molecular Formula: C14H19BN2O4

Molecular Weight: 290.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BN2O4 |

|---|---|

| Molecular Weight | 290.12 g/mol |

| IUPAC Name | 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one |

| Standard InChI | InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(19-5)7-10-11(9)17-12(18)16-10/h6-7H,1-5H3,(H2,16,17,18) |

| Standard InChI Key | FTKMVXMERFTOEQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)N3)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)N3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a bicyclic benzimidazol-2-one scaffold substituted at positions 4 and 6. Key structural elements include:

-

Benzimidazol-2-one core: A fused aromatic system with a keto group at position 2.

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A boron-containing pinacol ester enabling Suzuki-Miyaura cross-coupling reactions.

-

6-Methoxy group: An electron-donating substituent influencing electronic properties .

Table 1: Key Physicochemical Properties

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for this compound are scarce, analogous benzimidazolone-boronate esters are synthesized via:

-

Benzimidazolone Formation: Condensation of 1,2-phenylenediamine derivatives with carbonyl sources (e.g., urea or phosgene) .

-

Borylation: Introduction of the pinacol boronate group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts .

Example Protocol (Inferred from ):

-

Step 1: Iodination of 6-methoxy-1,3-dihydrobenzimidazol-2-one at position 4 using FeCl₃ and iodine.

-

Step 2: Palladium-catalyzed borylation with B₂pin₂ in 1,4-dioxane/KOAc.

-

Step 3: Purification via silica gel chromatography (hexane:EtOAc).

Reactivity

The boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization at position 4. The methoxy group at position 6 can undergo demethylation or serve as a directing group in electrophilic substitutions .

Applications in Drug Discovery

PROTACs and Boron Neutron Capture Therapy (BNCT)

The boronate group makes this compound a candidate for:

Synthetic Intermediate

Used in Suzuki-Miyaura reactions to introduce the benzimidazolone moiety into complex molecules (e.g., pharmaceuticals, agrochemicals) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume